Tridecylbenzene
Description
Contextualization within Petroleum Chemistry and Organic Synthesis
Tridecylbenzene (B89775) holds a significant position at the intersection of petroleum chemistry and organic synthesis. Its production is fundamentally linked to the petroleum refining industry, which provides the primary feedstocks. epa.gov
Petroleum Feedstocks : The synthesis of this compound, along with other linear alkylbenzenes, begins with feedstocks derived from crude oil. epa.goveolss.net Kerosene (B1165875), a major fraction from crude oil distillation, is a primary source of n-paraffins (linear alkanes) with the desired chain lengths (typically C10-C14). researchgate.net These n-paraffins are separated from the kerosene cut and then catalytically dehydrogenated to form linear mono-olefins. researchgate.net
Organic Synthesis : The core synthetic route to this compound is the Friedel-Crafts alkylation reaction. mt.comlumenlearning.com In this electrophilic aromatic substitution, benzene (B151609) is reacted with the corresponding C13 olefin (tridecene) or a C13 chloroalkane in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a proton acid catalyst like hydrogen fluoride (B91410) (HF). mt.comnih.govcerritos.eduetsu.edu
The reaction mechanism involves the formation of a carbocation from the alkylating agent, which then attacks the electron-rich benzene ring. mt.comcerritos.edu The position of the phenyl group attachment along the alkyl chain can vary, resulting in a mixture of isomers. cir-safety.org These isomers are key to the properties of the final products derived from this compound.
The predominant application of this compound is as a chemical intermediate for the production of linear alkylbenzene sulfonates (LAS) . nih.govontosight.aitradchemical.com This involves a sulfonation reaction where the this compound is treated with a sulfonating agent, typically sulfur trioxide (SO₃), to attach a sulfonic acid group (-SO₃H) to the para-position of the benzene ring. acs.orgresearchgate.net The resulting this compound sulfonic acid is then neutralized with a base (e.g., sodium hydroxide) to produce sodium this compound sulfonate, a major anionic surfactant used in detergents and cleaning agents. vurup.skgoogle.comgoogle.com
Interdisciplinary Relevance in Environmental Science and Chemical Engineering
The industrial life cycle of this compound, from its manufacture to its use in consumer products, creates significant points of interest for both environmental science and chemical engineering.
Chemical Engineering : The large-scale production of this compound and its subsequent sulfonation are core chemical engineering processes. The sulfonation of LABs like this compound is often carried out in specialized falling film reactors . acs.orgvurup.skenviro.wiki In these reactors, a thin film of the liquid LAB flows down the walls of tubes while being exposed to a co-current or counter-current stream of diluted sulfur trioxide gas. researchgate.netvurup.sk This design maximizes the surface area for the gas-liquid reaction, allowing for efficient mass and heat transfer, which is critical for controlling this highly exothermic reaction and maximizing the yield of the desired sulfonic acid while minimizing by-product formation. vurup.skuran.ua Mathematical modeling of these reactors is an active area of research to optimize performance and efficiency. enviro.wikiacs.org
Environmental Science : The widespread use of LAS derived from this compound means its environmental fate and transport are of considerable importance. cdc.govdtic.mil While this compound itself has low water solubility, its sulfonated derivatives (LAS) are highly soluble and enter aquatic environments through wastewater streams. nih.govcleaninginstitute.org A key environmental advantage of linear alkylbenzene sulfonates over their earlier, branched-chain counterparts is their enhanced biodegradability . tradchemical.comnih.gov Microorganisms in the environment can degrade the linear alkyl chain of LAS, starting with the terminal methyl group and proceeding via omega- and beta-oxidation. nih.gov However, the rate and extent of biodegradation can be influenced by environmental factors and the specific isomeric composition of the LAS mixture. nih.govinchem.org The potential for aquatic toxicity and the presence of unsulfonated LAB in detergent formulations are ongoing subjects of environmental monitoring and risk assessment. nih.govsci-hub.se
Structure
3D Structure
Properties
IUPAC Name |
tridecylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C19H32/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12,14-15,17-18H,2-11,13,16H2,1H3 | |
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InChI Key |
MCVUKOYZUCWLQQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCCCC1=CC=CC=C1 | |
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Molecular Formula |
C19H32 | |
| Record name | TRIDECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID7040784 | |
| Record name | 1-Phenyltridecane | |
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Molecular Weight |
260.5 g/mol | |
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Physical Description |
Tridecylbenzene is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; mp = 10 deg C; [HSDB] | |
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Boiling Point |
654.8 °F at 760 mmHg (USCG, 1999), 346 °C | |
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Flash Point |
greater than 230 °F (USCG, 1999) | |
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Density |
0.881 (USCG, 1999) - Less dense than water; will float, 0.8550 @ 25 °C/4 °C | |
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Vapor Pressure |
0.0000127 [mmHg], 1.27X10-5 mm Hg @ 25 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
123-02-4, 29463-64-7, 68648-87-3, 129813-59-8 | |
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| Record name | Tridecylbenzene | |
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Melting Point |
50 °F (USCG, 1999), 10 °C | |
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Synthetic Methodologies and Pathways for Tridecylbenzene and Its Derivatives
Industrial Synthesis of Linear Alkylbenzenes (LAB) Precursors Involving Tridecylbenzene (B89775) Isomers
The industrial production of linear alkylbenzenes (LABs), which are precursors to the widely used biodegradable surfactants, linear alkylbenzene sulfonates (LAS), involves a series of sophisticated catalytic processes. cusat.ac.inusda.gov this compound, a key component in the C10-C13 alkylbenzene range, is synthesized through the alkylation of benzene (B151609) with corresponding linear olefins. The generation of these olefin precursors is a critical step, primarily achieved through the catalytic dehydrogenation of n-paraffins.
Catalytic Dehydrogenation of n-Alkanes
The catalytic dehydrogenation of n-alkanes (normal paraffins) is a cornerstone of the modern petrochemical industry, converting abundant and relatively inexpensive saturated hydrocarbons into more valuable olefins. rsc.org This process is particularly crucial for producing the C10-C14 linear olefins required for LAB synthesis. rsc.org The reaction is endothermic, necessitating high temperatures, which can also promote undesirable side reactions like cracking and coke formation. rsc.orgmdpi.com
Platinum-based catalysts, often supported on materials like alumina (B75360) (Al2O3), are highly effective for the dehydrogenation of n-alkanes. researchgate.netacademicjournals.org The mechanism of this reaction has been the subject of extensive research. Kinetic studies on the dehydrogenation of n-dodecane, a close homolog to tridecane, over promoted Pt-Sn/Al2O3 catalysts have been conducted to elucidate the reaction pathways. researchgate.netresearchgate.net These investigations often employ the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model to describe the kinetics, where the surface reaction is often the rate-determining step. researchgate.netresearchgate.net The reaction scheme is complex, involving not only the primary dehydrogenation to mono-olefins but also consecutive dehydrogenation to form diolefins and cracking reactions that produce lighter paraffins. researchgate.netresearchgate.net
The addition of promoters, such as tin (Sn), to platinum catalysts is a common industrial practice. mdpi.com Tin is believed to donate electrons to platinum, which in turn reduces the adsorption strength of the product olefins. mdpi.com This facilitates the desorption of olefins from the catalyst surface, thereby increasing selectivity towards the desired mono-olefin products and suppressing further dehydrogenation or cracking. mdpi.com The interaction between platinum and tin can form various alloys, such as Pt3Sn and PtSn, which exhibit different catalytic properties. mdpi.com The formation of these bimetallic clusters is crucial for enhancing catalyst performance. praiseworthyprize.org
Pincer-ligated iridium complexes have also been explored as highly active and selective homogeneous catalysts for alkane dehydrogenation. rsc.orgresearchgate.netillinois.edu The mechanism is thought to involve the initial loss of H2 from the complex, creating a highly reactive 14-electron species that can activate the C-H bonds of the alkane. illinois.edu
A major challenge in the catalytic dehydrogenation of n-alkanes is maximizing the selectivity towards mono-olefins while minimizing side reactions that reduce the yield and deactivate the catalyst. ijcce.ac.ir Key strategies for optimization include:
Suppressing Catalyst Deactivation by Coke Formation: Coke, a carbonaceous deposit, can form on the catalyst surface, blocking active sites and leading to a loss of activity. google.com The formation of coke is promoted by high temperatures and the presence of diolefins, which are more reactive than mono-olefins. ijcce.ac.irgoogle.com Introducing promoters like tin can suppress coke formation by reducing the acidity of the alumina support and altering the electronic properties of the platinum, which disfavors deep dehydrogenation and polymerization reactions. mdpi.comijcce.ac.ir The use of bimetallic catalysts, such as Pt-Sn, has been shown to significantly reduce coke deposition compared to monometallic platinum catalysts. mdpi.com
Controlling Catalyst Acidity: The acidic sites on the alumina support can catalyze undesirable isomerization and cracking reactions. academicjournals.orgijcce.ac.ir To mitigate this, basic promoters like potassium (K) or magnesium (Mg) can be added to neutralize these acid sites, thereby improving selectivity. ijcce.ac.ir
Optimizing Metal Dispersion: A high dispersion of the platinum active sites is essential for achieving high dehydrogenation activity. academicjournals.org The preparation method and the sequence of metal impregnation can significantly influence the dispersion and the interaction between the different metallic components, ultimately affecting the catalyst's performance. academicjournals.org
| Catalyst System | Promoter(s) | Key Optimization Benefit(s) |
| Pt-Sn/γ-Al2O3 | Tin (Sn) | Suppresses coke formation, increases olefin selectivity. mdpi.com |
| Pt-Sn-Mg-K/γ-Al2O3 | Magnesium (Mg), Potassium (K) | Neutralizes acid sites, reduces side reactions and coke formation. ijcce.ac.ir |
| Pt/Al2O3 | - | High dehydrogenation activity, but prone to deactivation. academicjournals.org |
| Pincer-Iridium Complexes | - | High selectivity for terminal olefins in homogeneous catalysis. rsc.org |
Table 1: Catalyst Systems and Optimization Strategies for n-Alkane Dehydrogenation
In addition to catalyst design, the efficiency of the dehydrogenation process is heavily influenced by several key operating parameters:
Hydrogen-Rich Gas Circulation: A common practice in industrial paraffin (B1166041) dehydrogenation is to co-feed hydrogen with the hydrocarbon stream. google.comgoogle.com This hydrogen circulation serves a dual purpose: it dilutes the paraffin feed and, more importantly, suppresses the formation of coke on the catalyst surface. academicjournals.orggoogle.comgoogle.com The presence of hydrogen helps to maintain the platinum in its active metallic state and inhibits the formation of hydrogen-deficient carbonaceous deposits. google.com The molar ratio of hydrogen to hydrocarbon is a critical parameter, with typical ranges being between 3:1 and 8:1. academicjournals.orgresearchgate.netresearchgate.net
Water Supply: The presence of water can also influence the dehydrogenation process. In some novel catalytic systems, water can act as a catalyst itself, with surface-bound hydroxyl radicals participating in the hydrogen abstraction from the alkane. researcher.life This can enable the reaction to proceed at much lower temperatures. researcher.life
Temperature and Pressure: Dehydrogenation is an endothermic reaction, favored by high temperatures. ijcce.ac.ir However, excessively high temperatures promote thermal cracking and coke formation. ijcce.ac.ir Therefore, a compromise is necessary, with typical industrial processes for long-chain alkanes operating at temperatures between 450°C and 500°C. rsc.org The reaction is also favored by low pressure. ijcce.ac.ir
| Process Parameter | Typical Industrial Range | Influence on Dehydrogenation |
| Temperature | 450°C - 500°C | Higher temperatures increase conversion but also side reactions. rsc.org |
| Pressure | 0.17 - 0.30 MPa | Lower pressure favors dehydrogenation equilibrium. researchgate.net |
| H2/Hydrocarbon Molar Ratio | 3:1 - 8:1 | Suppresses coke formation and catalyst deactivation. academicjournals.orgresearchgate.netresearchgate.net |
Table 2: Influence of Process Parameters on n-Alkane Dehydrogenation
Optimization Strategies for Selectivity and Yield (e.g., Suppressing Catalyst Deactivation by Coke Formation)
Dienes Hydrogenation Pathways
During the dehydrogenation of n-paraffins, a certain amount of diolefins is inevitably produced alongside the desired mono-olefins. researchgate.net These diolefins are highly reactive and can lead to the formation of undesirable byproducts and color bodies during the subsequent alkylation step, ultimately reducing the quality of the final LAB product. researchgate.net Therefore, a selective hydrogenation step is often employed to convert the diolefins back into mono-olefins without hydrogenating the valuable mono-olefins to paraffins. researchgate.netgoogle.com
This selective hydrogenation is typically carried out using catalysts such as sulfided nickel-tungsten or palladium-based systems. google.comscispace.com The process requires precise control of reaction conditions, including temperature, pressure, and the hydrogen-to-diolefin molar ratio, to achieve high selectivity. researchgate.net The goal is to saturate the more reactive diolefins while leaving the mono-olefins largely unreacted. google.com
HF-Catalyzed Alkylation of Benzene with Alkenes
Once the linear mono-olefins, including tridecene isomers, are produced and purified, they are reacted with benzene to form linear alkylbenzenes. researchgate.netgoogle.com One of the most established industrial processes for this alkylation step utilizes liquid hydrogen fluoride (B91410) (HF) as a catalyst. researchgate.netgoogle.com
The reaction is a classic Friedel-Crafts alkylation, where the olefin is protonated by the strong acid catalyst to form a carbocation. This carbocation then acts as an electrophile, attacking the benzene ring to form the alkylbenzene product. In the case of tridecene, this results in the formation of various this compound isomers, as the attachment point of the benzene ring can vary along the tridecyl chain. scribd.comsolubilityofthings.com The reaction is typically carried out in the liquid phase under pressure to maintain the HF in its liquid state. google.com The effluent from the alkylation reactor is then sent to a series of fractionation columns to separate the unreacted benzene (which is recycled), the desired LAB product, and heavier byproducts such as dialkylbenzenes. google.com
Studies on Catalyst Activity and Regeneration
The synthesis of linear alkylbenzenes, including this compound, often involves alkylation of benzene with corresponding olefins over a catalyst. The activity and regeneration of these catalysts are critical for process efficiency and economic viability.
One of the significant challenges in these processes is catalyst deactivation. For instance, in processes utilizing catalysts like hydrofluoric (HF) acid, the buildup of heavy aromatic compounds can negatively impact the catalyst's properties. researchgate.net Research has shown that increasing the diene concentration in the feedstock, which leads to the formation of these heavy aromatics, can reduce the relative catalyst activity by 7.5–10.7%. researchgate.net
To counteract this deactivation, catalyst regeneration is employed. Regeneration is a process designed to restore the catalytic activity of a spent catalyst. catalystseurope.org This typically involves thermal treatment to remove substances that coat the surface and block active sites. catalystseurope.orgevonik.com For example, in some industrial processes, a moving belt system is used where the catalyst is transported through multiple regeneration zones with controlled temperatures to burn off carbon and sulfur contaminants. evonik.com This controlled oxidation helps to reopen catalyst pores and recover a significant portion of the original surface area. evonik.com The effectiveness of regeneration can be high, with the potential to restore catalyst activity to 75-90% of a fresh catalyst. evonik.com
Studies have explored optimizing the "reactor-regenerator" system to maintain optimal catalyst activity. By developing mathematical models that account for catalyst deactivation by heavy aromatic compounds, it's possible to determine optimal operating conditions. researchgate.net For example, adjusting the hydrogen-to-feedstock ratio in the upstream dehydrogenation reactor can decrease the concentration of dienes, which in turn reduces the formation of heavy aromatic compounds in the alkylation reactor and lowers the required flow rate of the catalyst to the regeneration unit. researchgate.net
The choice of regeneration method can also be critical. Calcination, a thermal treatment process, has been identified as a suitable method for regenerating certain types of catalysts, such as those based on calcium oxide (CaO). nih.gov This method is often preferred due to its simplicity and the absence of waste solvents or solid byproducts. nih.gov
| Catalyst Type | Deactivating Species | Regeneration Method | Recovered Activity | Source |
| HF Acid | Heavy Aromatic Compounds | Optimized flow to regeneration unit | Not specified | researchgate.net |
| Various | Surface coatings, absorbed species | Thermal Treatment | 75-90% of fresh catalyst | catalystseurope.orgevonik.com |
| CaO-based | Organic impurities, calcium diglyceroxide | Calcination | Up to 97.2% yield in subsequent use | nih.gov |
Formation and Impact of High-Molecular-Mass Aromatic Hydrocarbons
The formation of high-molecular-mass aromatic hydrocarbons, often referred to as heavy aromatic compounds (HAR) or polycyclic aromatic hydrocarbons (PAHs), is a significant consideration in the synthesis of this compound. These compounds are typically formed through side reactions during the alkylation process.
The presence of dienes in the olefin feedstock is a primary contributor to the formation of these heavy aromatics. researchgate.net Thermodynamic analysis of the reactions involved in the alkylation of benzene with C9-C14 olefins has confirmed the reversible formation of these high-molecular-mass aromatic hydrocarbons. researchgate.net The accumulation of these compounds in the reactor has a detrimental effect on the properties of the catalyst, leading to deactivation. researchgate.net
The impact of these heavy aromatics extends beyond catalyst deactivation. In related processes, such as the sulfonation of linear alkylbenzene to produce linear alkylbenzene sulfonic acid (ASA), the presence of light alkylaromatics can lead to the formation of viscous components after dealkylation and polymerization. researchgate.net This increase in viscosity can disrupt the uniformity of the sulfonation process. researchgate.net
The formation of high-molecular-mass compounds is a complex process that can occur through various reaction pathways. One proposed mechanism involves a sequence starting with H-abstraction from an aromatic compound to form a radical. This radical can then react with another molecule or radical to form higher aromatics. utah.edu Iteration of this process can lead to the growth of large molecular structures. utah.edunih.gov
Research into the pyrolysis of methane (B114726) has also provided insights into the formation of PAHs. These studies have developed detailed kinetic mechanisms involving hundreds of species and thousands of reactions to predict the formation of aromatic compounds. researchgate.net The conditions of incomplete combustion, such as an oxygen-deficient environment and temperatures between 650°C and 900°C, favor the production of PAHs. ijaem.net
| Process Condition | Effect on High-Molecular-Mass Aromatics | Consequence | Source |
| Increased dienes in feedstock | Increased formation of heavy aromatics | Catalyst deactivation | researchgate.net |
| High pressure in syngas conversion | Increased proportion of heavy aromatics | Altered product distribution | mdpi.com |
| Incomplete combustion of organic matter | Formation of PAHs | Environmental and process implications | ijaem.net |
Advanced Synthetic Approaches to this compound Derivatives
Targeted Functionalization and Substitution Reactions (e.g., Synthesis of 1,3-Dimethoxy-5-tridecylbenzene)
The synthesis of functionalized this compound derivatives, such as 1,3-dimethoxy-5-tridecylbenzene, allows for the creation of molecules with specific properties and applications. These syntheses often involve multi-step processes starting from readily available precursors.
One approach to synthesizing 5-substituted resorcinols, which are structurally related to the target compound, involves the generation of 3,5-dimethoxybenzyllithium. researchgate.net This organometallic intermediate can be formed through the reductive lithiation of 3,5-dimethoxybenzyl methyl ether. researchgate.net The resulting 3,5-dimethoxybenzyllithium is a stable solution that can be reacted with various electrophiles, including alkyl halides, to introduce the desired substituent. researchgate.net
The synthesis of 1,3-dimethoxy-5-tridecylbenzene itself is a key step in the preparation of other complex molecules. While specific details of its direct synthesis are not extensively documented in the provided sources, the general strategies for creating 5-alkylresorcinol derivatives provide a clear pathway. These methods typically involve the formation of a carbon-carbon bond between a dimethoxybenzene unit and a tridecyl group.
| Starting Material | Key Intermediate/Reagent | Product | Source |
| 3,5-Dimethoxybenzyl methyl ether | 3,5-Dimethoxybenzyllithium | 5-Substituted resorcinols | researchgate.net |
| 3,5-Dimethoxybenzaldehyde | Not specified | 1,3-Dihydroxy-5-tridecylbenzene | molaid.com |
| Orcinol | Dimethyl sulfate | 1,3-Dimethoxy-5-methylbenzene | google.com |
Radical-Mediated Transformations (e.g., Hydroalkylation of Styrenes to this compound Adducts)
Radical-mediated reactions offer a powerful tool for the synthesis of this compound derivatives, particularly through the hydroalkylation of styrenes. These methods allow for the formation of carbon-carbon bonds under mild conditions.
One such strategy employs a boryl radical source, such as BPh4Na, to mediate a halogen atom transfer (XAT) from alkyl halides. rsc.org This generates a carbon-centered radical that can then add to a styrene (B11656) in an anti-Markovnikov fashion, leading to the formation of a C(sp³)–C(sp³) bond. rsc.org This approach is versatile, accommodating not only alkyl iodides but also the less reactive alkyl and aryl bromides as radical precursors. rsc.org
Another radical-mediated approach involves the alkoxypolyhaloalkylation of styrenes. rsc.org In this transformation, a radical initiator, such as 4-methoxybenzenediazonium (B1197204) tetrafluoroborate, facilitates the reaction between a styrene, a polychloroalkane, and an alcohol to synthesize complex polyhaloalkanes. rsc.org
The concept of "radical chain repair" has also been applied to the hydroalkylation of a wide range of unactivated alkenes, including those that are mono-, di-, tri-, and even tetrasubstituted. nih.gov This method overcomes the tendency of substituted alkenes to act as radical chain inhibitors, enabling their effective hydroalkylation with remarkable functional group tolerance. nih.gov
Photoredox catalysis has emerged as another valuable tool for these transformations. For instance, the hydroarylation of functionalized olefins can be achieved by reacting them with DNA-tagged organohalides under blue light irradiation. nih.gov This method allows for the formation of C(sp³)–C(sp²) bonds with full retention of the DNA tag, which is particularly useful in the context of DNA-encoded library synthesis. nih.gov
| Reaction Type | Key Reagent/Catalyst | Substrates | Product Type | Source |
| Boryl radical-mediated hydroalkylation | BPh4Na | Alkyl halides, Styrenes | C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds | rsc.org |
| Alkoxypolyhaloalkylation | 4-Methoxybenzenediazonium tetrafluoroborate | Styrenes, Polychloroalkanes, Alcohols | Polyhaloalkanes | rsc.org |
| Radical chain repair hydroalkylation | Not specified | Polysubstituted unactivated alkenes | Hydroalkylation products | nih.gov |
| Photoredox-mediated hydroarylation | Photoredox catalyst | DNA-tagged organohalides, Olefins | C(sp³)–C(sp²) bonds | nih.gov |
Direct Synthesis Processes Utilizing this compound as a Reaction Solvent (e.g., Trialkoxysilane Synthesis)
This compound's properties, such as its high boiling point and thermal stability, make it a suitable solvent for certain high-temperature reactions. One notable example is its use in the direct synthesis of trialkoxysilanes.
The direct synthesis of trialkoxysilanes involves the reaction of silicon with an alcohol in the presence of a copper catalyst. google.comgoogle.com This process is often carried out in a slurry reactor where catalytically-activated silicon particles are suspended in a high-boiling solvent. google.comgoogle.com this compound, along with other alkylated benzenes like dodecylbenzene (B1670861) and tetradecylbenzene, serves as an effective solvent for this reaction. google.comgoogle.com
The role of the solvent in this process is multifaceted. It helps to maintain the copper-activated silicon in a well-dispersed state, facilitates the mass transfer of the alcohol to the catalytic sites, and aids in heat transfer within the reactor. google.com The use of alkylated benzene solvents like this compound has been shown to be particularly advantageous when used with nanosized copper chloride (CuCl) catalyst precursors. google.comgoogle.com
However, the stability of the reaction can be influenced by the solvent and catalyst system. For instance, when using copper (II) hydroxide (B78521) in combination with an alkylated benzene solvent like dodecylbenzene, the direct synthesis of trialkoxysilane has been reported to become unstable after a certain percentage of the silicon has reacted. google.com
| Reaction | Role of this compound | Catalyst | Key Findings | Source |
| Direct Synthesis of Trialkoxysilanes | Reaction Solvent | Copper or Copper Compounds (e.g., CuCl) | Facilitates dispersion of silicon, mass transfer, and heat transfer. Particularly effective with nanosized CuCl precursors. | google.comgoogle.com |
Chemical Transformations and Reaction Engineering Studies of Tridecylbenzene
Sulfonation Chemistry of Tridecylbenzene (B89775)
The primary reaction in this process is the electrophilic aromatic substitution of this compound with sulfur trioxide (SO₃) to form tridecylbenzenesulfonic acid. orgosolver.comlibretexts.org This reaction is highly exothermic, releasing approximately 150-170 kJ/mol of heat, and is characterized by a significant increase in the viscosity of the reaction mixture as the reaction progresses. enviro.wikiaidic.it
The sulfonation of aromatic compounds is a cornerstone of industrial organic chemistry. nih.gov Traditionally, these reactions are understood to proceed via a two-step SEAr (electrophilic aromatic substitution) mechanism, also known as the arenium ion mechanism. nih.gov In this process, the electrophile attacks the electron-rich aromatic ring to form a stabilized intermediate (a σ-complex or arenium ion), followed by the elimination of a proton to restore aromaticity. nih.gov
Kinetic investigations into the sulfonation of alkylbenzenes have revealed a complex dependency on the reaction conditions. For instance, studies on toluene (B28343) and ethylbenzene (B125841) sulfonation have shown that the reaction kinetics are fast and highly dependent on the concentration of sulfuric acid. utwente.nl The reaction of p-nitrotoluene and chlorobenzene (B131634) with sulfur trioxide has been observed to be second-order with respect to sulfur trioxide. uwindsor.ca This suggests a mechanism involving two molecules of SO₃. uwindsor.ca One proposed mechanism that accounts for this second-order dependence involves the formation of a complex between sulfur trioxide and the sulfonic acid product, which can retard the reaction. uwindsor.ca
Computational and experimental studies on the sulfonation of linear alkylbenzenes in falling film reactors suggest that the commonly accepted mechanism for aromatic sulfonation by sulfur trioxide may not fully apply. acs.org An alternative reaction pathway has been proposed to be more consistent with the observed findings. acs.org The kinetic isotope effect of hydrogen (kH/kD) has been used to probe the mechanism of sulfonation. For the sulfonation of benzene (B151609) with sulfur trioxide at 25.0°C, the kinetic isotope effect was determined to be 1.14 ± 0.06, while for the accompanying sulfonylation reaction, it was found to be 0.86 ± 0.06. researchgate.net
While the classical arenium ion mechanism provides a fundamental framework, research suggests the existence of alternative pathways, particularly in the context of industrial sulfonation. nih.govacs.org One proposed alternative involves a concerted pathway with a cyclic transition state formed with two SO₃ molecules. nih.gov Another low-barrier mechanism proposed for reactions in apolar solvents involves a single SO₃ molecule with a sulfuric acid molecule acting as a catalyst to facilitate proton transfer. nih.gov
In the sulfonation of linear alkylbenzenes, it has been concluded that the traditional mechanism for aromatic sulfonation does not fully capture the reaction dynamics. acs.orgresearchgate.net An alternative pathway has been put forward that better aligns with both computational and experimental results. acs.orgresearchgate.net Side reactions can also occur, leading to the formation of byproducts. For example, in areas of the reactor where the film is thin, the ratio of linear alkylbenzene to sulfur trioxide can increase, potentially leading to the attachment of more than one trioxide molecule and the formation of sulfones, which are highly viscous. vurup.sk
Following the initial sulfonation reaction, the product mixture is often subjected to an "aging" or "digestion" process. researchgate.netacs.org This step is crucial for increasing the conversion of the unreacted linear alkylbenzene into the desired sulfonic acid. researchgate.netacs.org Kinetic studies of these aging reactions reveal that they occur in several distinct stages. acs.org During aging and subsequent hydrolysis, a significant portion of byproducts like sulfones and unreacted LAB can be converted into additional active matter. researchgate.net Specifically, it has been reported that approximately 25% of sulfones and 75% of unreacted LAB are removed and transformed during this stage. researchgate.net This process can lead to conversion increases of 0.5 to 1% and can eliminate conversion losses of up to 1.5% that might otherwise occur during storage. researchgate.netacs.org The aging process can be carried out in a system of two or more stirred tank reactors operated in cycles to optimize conditions and product quality. wipo.intgoogle.com
| Stage | Description | Outcome |
| Initial Sulfonation | Rapid, exothermic reaction of this compound with SO₃ in a falling film reactor. enviro.wikiacs.org | Formation of tridecylbenzenesulfonic acid and byproducts like anhydrides and sulfones. researchgate.netenviro.wiki |
| Aging (Digestion) | The reaction mixture is held for a period, allowing for further reactions to occur. researchgate.netacs.org | Increased conversion of unreacted LAB and some byproducts to the desired sulfonic acid. researchgate.netacs.org |
| Hydrolysis (Stabilization) | Water is added to the mixture. google.com | Conversion of anhydrides to sulfonic acid. researchgate.netgoogle.com |
Falling film reactors are the standard technology for industrial-scale sulfonation of linear alkylbenzenes. researchgate.netvurup.sk In these reactors, the liquid organic material flows down the inner walls of tubes while being contacted by a stream of gaseous sulfur trioxide. vurup.sk This design provides excellent heat transfer, which is critical for managing the highly exothermic reaction. aidic.itresearchgate.net The efficiency of these reactors is a subject of extensive modeling and simulation studies aimed at optimizing performance and product quality. researchgate.netresearchgate.net
Mathematical modeling is a powerful tool for understanding and optimizing the complex processes occurring within falling film reactors. researchgate.nettandfonline.com Various models have been developed to describe the sulfonation of this compound, taking into account momentum, mass, and heat transfer effects. enviro.wikiresearchgate.net
One advanced approach is the method of lines (MOL) with an adaptive mesh. researchgate.netresearchgate.net This numerical technique discretizes the spatial dimensions of the governing partial differential equations (PDEs), converting them into a system of ordinary differential equations (ODEs) that can be solved over time. researchgate.net A study using this method to model the industrial sulfonation of this compound, employing a model with three PDEs, three ODEs, and several algebraic equations, showed excellent agreement with plant data. With 60 nodes for radial discretization, the error for the exit liquid mean temperature was only 0.03%, and for SO₃ conversion, it was 1%. researchgate.netresearchgate.net This model also helped identify hot zones near the reactor entrance. researchgate.net
Reaction-diffusion models are also employed to simulate the process. vurup.skresearchgate.net These models consider the interplay between chemical reactions and the diffusion of reactants and products within the liquid film. vurup.sk A diffusion-convection-reaction model was developed for the sulfonation of this compound, and the resulting equations were solved using a finite difference backward implicit scheme. researchgate.net The development of a non-stationary diffusion mathematical model allows for the prediction and improvement of the efficiency of multi-tube film reactors. vurup.sk Such models can account for the formation of highly viscous components and their impact on the process. vurup.skcore.ac.uk
| Modeling Technique | Key Features | Application to this compound Sulfonation |
| Method of Lines (MOL) with Adaptive Mesh | Converts PDEs to ODEs for efficient solution. researchgate.net The adaptive mesh concentrates grid points in regions of high gradients, improving accuracy. researchgate.net | Accurately predicted exit temperature and SO₃ conversion in an industrial reactor. researchgate.netresearchgate.net Identified "hot zones" within the reactor. researchgate.net |
| Reaction-Diffusion Models | Couple chemical reaction kinetics with mass transport via diffusion. vurup.skresearchgate.net Can be non-stationary to capture dynamic changes. vurup.sk | Used to predict the dynamics of the target product (alkylbenzenesulfonic acid) and byproducts. vurup.sk Helps in understanding the impact of viscous component formation on reactor efficiency. vurup.skcore.ac.uk |
Reactor Performance and Process Optimization in Falling Film Reactors
Interfacial Mass Transfer and Diffusion Effects in Liquid Films
The efficiency of sulfonation reactions involving this compound in falling film reactors is significantly influenced by interfacial mass transfer and diffusion within the liquid film. rdd.edu.iqresearchgate.net In this reactor type, a thin film of the liquid organic reactant, such as this compound, flows down the inner wall of a column while contacting a concurrent flow of sulfur trioxide (SO3) vapor, which is typically diluted with an inert gas like air. rdd.edu.iq The high surface-to-volume ratio in these reactors facilitates efficient heat removal, which is crucial for controlling the highly exothermic sulfonation reaction. rdd.edu.iq
Hydrodynamic Characterization and Influence on Reactor Efficiency
The hydrodynamic behavior within a falling film reactor is a critical determinant of its efficiency in processes like the sulfonation of this compound. sci-hub.stbioline.org.br Key hydrodynamic parameters include the liquid film thickness, flow regime (laminar or turbulent), and the presence of waves at the gas-liquid interface. sci-hub.st These factors directly influence heat and mass transfer rates, and consequently, the yield and quality of the final product. sci-hub.stresearchgate.net
The flow of the liquid film can be characterized by the Reynolds number (Re). Three primary hydrodynamic regimes are typically observed:
Laminar flow with a smooth interface: Occurs at very low Reynolds numbers (Refilm < 30). sci-hub.st
Laminar flow with a wavy interface: Occurs at intermediate Reynolds numbers (30 < Refilm < 1200). sci-hub.st These waves can enhance mass transfer. researchgate.net
Turbulent flow: Occurs at high Reynolds numbers (Refilm > 1200). sci-hub.st
Artificially inducing turbulence can further intensify heat and mass transfer in both the liquid and gas phases. sci-hub.st The design of the reactor, including the geometry of the reaction surfaces and the method of liquid distribution, plays a crucial role in establishing a uniform film and preventing maldistribution, which could lead to localized over-or under-reaction. chemithon.com
Computational Fluid Dynamics (CFD) has become an important tool for characterizing the hydrodynamics in various reactor types, including stirred-tank bioreactors and specialized reactors like the Berty reactor. mdpi.comrsc.org While not specific to this compound sulfonation, these studies highlight the importance of understanding mixing patterns, gas-solid or gas-liquid contact times, and recirculation rates to optimize reactor design and performance. rsc.org The principles derived from these hydrodynamic characterizations are broadly applicable to improving the efficiency of industrial reactors used for processes like the sulfonation of this compound.
Mitigation of Viscous Byproduct Formation and Reactor Fouling
A significant challenge in the sulfonation of this compound is the formation of highly viscous byproducts, which can lead to reactor fouling and a decrease in product quality. sci-hub.stchemithon.com These byproducts can include compounds like tetralins and sulfones. sci-hub.st As the reaction progresses, the viscosity of the reaction mixture can increase, leading to poor mixing and inefficient heat transfer. chemithon.com This can cause localized temperature spikes, further promoting the degradation of the desired product and the formation of colored impurities. chemithon.com
The accumulation of these viscous components can disrupt the uniform flow of the liquid film in a falling film reactor, hindering the diffusion of SO3 into the linear alkylbenzene (LAB). sci-hub.st This ultimately reduces the yield of the target product. sci-hub.st When the concentration of these highly viscous components reaches a critical level, the reactor must be shut down and flushed, typically with water, to remove the fouling. sci-hub.st
Several strategies are employed to mitigate these issues. Controlling the reaction temperature is paramount. chemithon.com Modern sulfonation processes utilize externally cooled reaction zones and may involve rapid cooling of the reaction mixture immediately after it leaves the reaction zone to prevent overheating. chemithon.comchemithon.com The design of the reactor itself is also critical. Ensuring uniform distribution of the reactants and maintaining a thin, well-mixed film helps to prevent localized "hot spots" where byproduct formation is more likely to occur. chemithon.com Additionally, some processes may involve a "digestion" step, where the reaction mixture is held in a separate zone with agitation to allow the reaction to go to completion under controlled conditions, which can also help to minimize byproduct formation. chemithon.com
Derivatization Reactions for Enhanced Volatility and Analytical Detection
Alkylation and Methylation Techniques (e.g., Conversion to Alkylbenzenesulfonic Acid Methyl Esters)
For the analysis of complex mixtures containing compounds like this compound and its derivatives, techniques such as pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) are often employed. researchgate.netuva.nl However, many of the polar pyrolysis products, such as those with carboxylic and hydroxylic groups, are not directly suitable for gas chromatographic analysis due to issues like peak broadening and poor peak shape. uva.nl Derivatization is therefore a necessary step to increase the volatility and thermal stability of these analytes. uva.nl
Alkylation and methylation are common derivatization procedures. uva.nl One such technique is thermally assisted hydrolysis and methylation (THM), which often uses tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). uva.nlmdpi.com This process methylates carboxylic and hydroxylic groups, converting them into less polar and more volatile methyl esters and methyl ethers, respectively. uva.nl In the context of analyzing fungal melanins, which can be complex biopolymers, thermochemolysis with TMAH has been used to identify various compounds, including fatty acid methyl esters. mdpi.com This demonstrates the utility of methylation for rendering non-volatile organic acids amenable to GC/MS analysis. The choice of alkylating agent can also influence the resulting adducts, as seen in studies of DNA alkylation where different agents produce distinct patterns of modification. nih.gov
Trimethylsilylation Procedures for Analytical Applications
Trimethylsilylation (TMS) is another widely used derivatization technique in analytical chemistry, particularly for gas chromatography. uva.nltcichemicals.com This process involves replacing active hydrogen atoms in functional groups like hydroxyls and carboxylic acids with a trimethylsilyl (B98337) (TMS) group, -(CH3)3Si. This substitution increases the volatility and thermal stability of the compound, making it suitable for GC analysis. tcichemicals.com
A variety of trimethylsilylation reagents are available, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole, allowing for the selection of the most appropriate reagent based on the specific functional groups present in the analyte. uva.nltcichemicals.com In the analysis of complex natural polymers like Asian lacquers, trimethylsilylation with reagents like hexamethyldisilazane (B44280) (HMDS) has been used in conjunction with pyrolysis-GC/MS. uva.nl While in some cases it was found to be less efficient than methylation with TMAH, it proved to be more selective for certain compounds like alkenylcatechols. uva.nl The use of high-purity trimethylsilylation reagents is crucial for sensitive analyses to avoid interference from impurities. tcichemicals.com
Oxidative Degradation Pathways
The environmental fate of alkylbenzenes like this compound is largely determined by their susceptibility to oxidative degradation. In aerobic environments, the degradation of long-chain n-alkylbenzenes is often initiated by the oxidation of the terminal methyl group of the alkyl side chain to a carboxylic acid. nih.gov This is followed by the β-oxidation of the resulting phenylalkanoic acid. nih.gov
For instance, in the bacterium Acinetobacter lwoffii, n-tridecylbenzene is transformed via 3-phenylpropionic acid to trans-cinnamic acid, which was identified as a dead-end product in that particular organism. nih.gov However, other bacteria, such as Alcanivorax sp., are capable of further degrading trans-cinnamic acid. nih.gov This highlights that the completeness of degradation can be species-dependent. The β-oxidation pathway involves the sequential removal of two-carbon units from the carboxylic acid chain. nih.gov
Hydroxyl Radical-Initiated Oxidation
The atmospheric transformation of this compound is primarily initiated by gas-phase reactions with photochemically produced hydroxyl (OH) radicals. The rate of this reaction is a critical factor in determining the atmospheric lifetime of this compound. The estimated rate constant for the vapor-phase reaction of this compound with OH radicals is 2.1 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This reaction rate corresponds to an atmospheric half-life of approximately 18 hours, assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals/cm³. nih.gov
The oxidation process is understood to proceed via two main pathways common to alkylbenzenes: OH addition to the aromatic ring and H-atom abstraction from the alkyl chain.
OH Addition: The hydroxyl radical can add to the aromatic ring, forming a this compound-OH adduct. This adduct is unstable and reacts further, typically with molecular oxygen (O₂). This pathway can lead to the formation of phenolic compounds. rsc.org
H-atom Abstraction: The OH radical can abstract a hydrogen atom from the tridecyl alkyl chain. This results in the formation of a tridecylphenyl radical and a water molecule. The subsequent reactions of the alkyl radical, primarily with O₂, lead to the formation of peroxy radicals (RO₂).
These initial radical products undergo a complex series of further reactions in the atmosphere. The peroxy radicals can react with nitric oxide (NO) or other peroxy radicals (HO₂ or RO₂) to form a variety of oxygenated products. rsc.org In the case of alkylbenzenes, these reaction cascades can lead to the formation of multifunctional compounds, including carbonyls and dicarbonyls, through pathways such as the cyclization of peroxy radicals and subsequent ring-opening reactions. rsc.org While the specific product distribution for this compound is not extensively detailed in available literature, the general mechanisms established for other alkylbenzenes, such as trimethylbenzene, provide a framework for its expected atmospheric degradation. rsc.orgrsc.org
Formation of Secondary Organic Aerosols (SOA) from this compound and Related IVOCs
This compound is classified as an Intermediate Volatility Organic Compound (IVOC), a group of compounds recognized as significant precursors to Secondary Organic Aerosol (SOA). copernicus.orgnih.gov IVOCs, including long-chain alkanes and large aromatic compounds like this compound, have relatively high SOA formation yields compared to more volatile organic compounds (VOCs). nih.govresearchgate.net The oxidation products generated from the reaction of this compound with OH radicals have lower volatility than the parent compound, allowing them to partition from the gas phase to the particle phase, thus forming SOA. nih.gov
The efficiency of this conversion is described by the SOA yield, which is the mass of aerosol formed per mass of precursor hydrocarbon reacted. The SOA yield is dependent on several factors, including the concentration of nitrogen oxides (NOx). Modeling studies that lump large aromatic compounds into representative species have provided estimates for SOA yields. For large aromatics like this compound, the SOA yields are estimated based on smog chamber experiments and chemical transport models. copernicus.org
Below is a table detailing the estimated SOA mass yields for this compound under different NOx conditions, as used in a lumped species approach for atmospheric modeling. copernicus.org
| Compound | Molecular Weight ( g/mol ) | OH Rate Constant (cm³/molecule·s) | SOA Yield (Low NOx) | SOA Yield (High NOx) |
| This compound | 261 | 2.1 x 10⁻¹¹ | 0.45 | 0.25 |
Data sourced from a lumped species approach for simulating SOA production from IVOCs. copernicus.org
Environmental Behavior and Biogeochemical Cycling of Tridecylbenzene Sulfonates
Biodegradation Mechanisms
The breakdown of tridecylbenzene (B89775) sulfonates in the environment is predominantly a biological process mediated by microorganisms.
The biodegradation of linear alkylbenzene sulfonates (LAS), including this compound sulfonate, primarily occurs under aerobic conditions. wikipedia.org In the presence of oxygen, a consortium of bacteria can readily degrade LAS. researchgate.net The process is initiated by the oxidation of the alkyl chain, leading to the formation of sulfophenyl carboxylic acids (SPCs). researchgate.netresearchgate.net This is followed by the cleavage of the aromatic ring and desulfonation. uni-konstanz.deresearchgate.net
While LAS is generally considered resistant to biodegradation in the absence of oxygen, studies have shown that it can be transformed under anoxic conditions, particularly in marine sediments. acs.orgcler.comcler.com The anaerobic degradation pathway is distinct from the aerobic one and is initiated by the addition of fumarate (B1241708) to the alkyl chain. acs.org However, anaerobic degradation is generally much slower than aerobic degradation. wikipedia.orgnih.gov In some freshwater environments, the potential for anaerobic degradation of LAS is considered negligible. europa.eu
The aerobic biodegradation of this compound sulfonate begins with an attack on the terminal methyl group of the alkyl chain, a process known as ω-oxidation. uni-konstanz.deinchem.org This initial step is followed by a series of β-oxidations, where two-carbon units are sequentially cleaved from the alkyl chain. uni-konstanz.deinchem.org Alpha-oxidation, the removal of a single carbon atom, has also been observed as a contributing pathway. nih.gov This sequential shortening of the alkyl chain is a critical phase in the breakdown of the molecule. researchgate.netnih.gov
The sequential oxidation of the alkyl chain of this compound sulfonate results in the formation of a series of intermediate metabolites known as sulfophenyl carboxylic acids (SPCs). uni-konstanz.deresearchgate.netbioline.org.br These compounds have shorter alkyl chains than the parent molecule and are more water-soluble. The formation of SPCs represents the primary degradation of LAS. uni-konstanz.de Under aerobic conditions, these SPCs are further biodegraded, which involves the opening of the benzene (B151609) ring and subsequent desulfonation, ultimately leading to complete mineralization to carbon dioxide, water, and sulfate. uni-konstanz.denih.gov The disappearance of SPCs indicates the complete degradation of the parent LAS compound. nih.gov
Studies have shown that the removal efficiency of LAS homologues can vary depending on the length of their alkyl chain. In some environmental systems, such as constructed wetlands, longer-chain homologues like this compound sulfonate (C13) are removed to a greater extent than shorter-chain homologues. researchgate.netresearchgate.netacs.org This is attributed to the sequential shortening of the alkyl chain, where longer-chain homologues are transformed into shorter ones during the degradation process. nih.govresearchgate.net
Table 1: Removal Efficiencies of LAS Homologues in a Constructed Wetland
| Homologue | Removal Efficiency (%) |
| This compound sulfonate (C13) | 92.9 |
| Dodecylbenzene (B1670861) sulfonate (C12) | 84.3 |
| Undecylbenzene (B49552) sulfonate (C11) | 64.7 |
| Decylbenzene sulfonate (C10) | 41.1 |
Data sourced from studies on constructed wetlands. nih.govresearchgate.net
Formation and Fate of Sulfophenyl Carboxylic Acids
Environmental Fate Processes
Beyond biodegradation, the environmental fate of this compound sulfonates is also influenced by physical and chemical processes.
This compound sulfonate, like other LAS homologues, has a tendency to adsorb to organic matter and sediments in aquatic environments. who.intnih.gov This adsorption is influenced by factors such as the organic carbon content of the sediment. who.intnih.gov The process of adsorption can remove LAS from the water column, but it also means that these compounds can accumulate in sediments. mdpi.com While this reduces their immediate bioavailability in the water, the sediments can act as a reservoir from which the compounds can be later released or undergo slow degradation. nih.gov
Removal in Engineered Environmental Systems (e.g., Constructed Wetlands)
Constructed wetlands (CWs) are engineered systems that mimic natural wetland ecosystems to treat various types of wastewater, including those containing industrial pollutants like this compound sulfonates. boku.ac.atfrontiersin.orgnih.gov These systems utilize a combination of physical, chemical, and biological processes to remove contaminants. boku.ac.at For surfactants such as linear alkylbenzene sulfonates (LAS), which include this compound sulfonate, constructed wetlands have demonstrated significant removal efficiencies. nih.govkarger.com
The removal of LAS in constructed wetlands is influenced by the length of the alkyl chain. Studies have shown that longer-chain homologues, such as this compound sulfonate, are often removed more effectively than their shorter-chain counterparts. nih.govnih.gov For instance, in a study of a horizontal subsurface flow constructed wetland, the removal efficiency for this compound sulfonate was 92.9%, which was considerably higher than that for decylbenzene sulfonate (41.1%). nih.govfrontiersin.org This difference is partly attributed to the biodegradation pathway, where the sequential shortening of the alkyl chain can lead to the formation of lower homologues from higher ones. nih.govfrontiersin.org
Integrated systems, such as those combining constructed wetlands with microbial fuel cells (CW-MFCs), have also been investigated for the degradation of LAS. researchgate.net These systems can enhance the breakdown of these surfactants, although high concentrations can have an inhibitory effect on the microbial communities responsible for the degradation. researchgate.net The biodegradation process in these integrated systems follows a similar pathway of alkyl chain degradation, desulfonation, and eventual cleavage of the benzene ring. researchgate.net
Table 1: Removal Efficiencies of Linear Alkylbenzene Sulfonate (LAS) Homologues in a Horizontal Subsurface Flow Constructed Wetland
| LAS Homologue | Removal Efficiency (%) |
| This compound sulfonate | 92.9 |
| Dodecylbenzene sulfonate | 84.3 |
| Undecylbenzene sulfonate | 64.7 |
| Decylbenzene sulfonate | 41.1 |
Data sourced from a study on the degradation of anionic surfactants in a constructed wetland. nih.gov
Microbial Ecology and Enzyme Systems in this compound Degradation
The biodegradation of this compound, a component of linear alkylbenzene sulfonates (LAS), is carried out by diverse microbial communities. The initial and rate-limiting step in this process is the oxidation of the long alkyl chain, which is catalyzed by specific enzymes, primarily monooxygenases. boku.ac.atasm.org
Identification and Characterization of Bacterial Monooxygenases
The aerobic degradation of the alkyl side chain of compounds like this compound is initiated by monooxygenase enzymes. researchgate.netfrontiersin.org Bacteria have evolved a range of these enzymes to metabolize different types of hydrocarbons.
One important class of enzymes involved in the degradation of LAS are Baeyer-Villiger monooxygenases (BVMOs) . These enzymes are involved in the breakdown of sulfophenylcarboxylates (SPCs), which are intermediates in LAS degradation. nih.govnih.govasm.org For example, in Comamonas testosteroni KF-1, a 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO) has been identified. nih.govnih.govasm.org This enzyme catalyzes the conversion of 4-sulfoacetophenone, a metabolite of SPC degradation, to 4-sulfophenyl acetate. nih.govnih.govasm.org This particular BVMO shows homology to other known phenylacetone (B166967) and steroid BVMOs. nih.govasm.org
Another critical group of enzymes are the alkane monooxygenases (AlkB) . These are integral membrane, non-heme iron monooxygenases that are widespread in hydrocarbon-degrading bacteria. nih.govnih.govnih.gov AlkB enzymes are responsible for the terminal hydroxylation of n-alkanes. researchgate.net Different AlkB homologues exhibit specificity for alkanes of varying chain lengths. nih.gov For instance, in Pseudomonas aeruginosa, two distinct alkane monooxygenases, AlkB1 and AlkB2, have been identified with overlapping but different substrate specificities. AlkB1 preferentially targets longer-chain alkanes (C12-C16), while AlkB2 has a broader range, including medium-chain alkanes (C8-C16). nih.gov Given that this compound has a C13 alkyl chain, both types of enzymes could potentially be involved in its initial oxidation.
Other monooxygenases, such as those from the cytochrome P450 superfamily (CYP153) , also play a role in the hydroxylation of medium-chain n-alkanes and are often found in alkane-degrading bacteria. asm.org Furthermore, for very long-chain alkanes, flavin-dependent monooxygenases like LadA and AlmA have been identified. nih.govasm.org
Molecular Mechanisms of Gene Regulation in Hydrocarbon-Metabolizing Microorganisms
The expression of genes encoding hydrocarbon-degrading enzymes is a tightly regulated process in microorganisms, ensuring that these enzymes are produced only when the target hydrocarbons are present. nih.govfrontiersin.org This regulation is primarily controlled by transcriptional regulators that respond to specific inducer molecules, which can be the hydrocarbons themselves or their metabolic intermediates. frontiersin.org
Several families of transcriptional regulators are involved in controlling the expression of alkane monooxygenase genes. The LuxR/MalT and AraC/XylS families are among the most well-characterized. nih.govasm.org
In Pseudomonas putida GPo1, the expression of the alkB gene is controlled by the AlkS protein, a member of the LuxR family. asm.org AlkS acts as a positive regulator, activating the transcription of the alk operon in the presence of medium-chain alkanes. asm.org
Members of the AraC/XylS family of transcriptional regulators are also commonly found upstream of genes encoding alkane hydroxylases. asm.orgasm.org For example, in Dietzia sp. strain DQ12-45-1b, a Gram-positive bacterium, the expression of a CYP153 gene is activated by an AraC family regulator named CypR . asm.org Similarly, in Acinetobacter venetianus RAG-1, the transcription of the almA gene, which is involved in the degradation of long-chain alkanes, is activated by the AraC-type regulator APR1 in the presence of the alkane inducer. asm.orgresearchgate.net
These regulatory systems often exhibit a high degree of specificity. The regulator protein recognizes a specific chemical signal (the inducer) and then binds to a particular DNA sequence in the promoter region of the target genes, thereby controlling their transcription. asm.orgasm.org The presence of multiple, differentially regulated alkane degradation systems within a single microorganism allows it to efficiently utilize a wide range of hydrocarbon substrates under various environmental conditions. nih.govnih.gov
Advanced Analytical Methodologies for Tridecylbenzene Quantification and Characterization
High-Resolution Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of tridecylbenzene (B89775) from various mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust methods for its analysis, with the choice of technique often depending on the sample matrix and the volatility of the target analytes.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing less volatile derivatives of this compound, such as this compound sulfonates (anionic surfactants), or for separating it from complex non-volatile mixtures. scielo.br Reversed-phase HPLC is the most common mode used, providing separation based on the hydrophobicity of the analytes.
Detection Modes:
UV Detection: The benzene (B151609) ring in this compound provides a chromophore that allows for detection using a UV detector. scielo.br The typical wavelength for detection is set around 210-228 nm to maximize sensitivity. researchgate.netmdpi.com This method is straightforward and widely used for routine quantification.
Ion-Pair Chromatography: For ionic derivatives like linear alkylbenzene sulfonates (LAS), of which this compound sulfonate is a member, ion-pair chromatography is employed. google.comtechnologynetworks.com This technique introduces an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt for an anionic analyte) into the mobile phase. tcichemicals.com This reagent forms a neutral, hydrophobic ion pair with the charged analyte, allowing it to be retained and separated on a standard reversed-phase column (like C8 or C18). scielo.brtechnologynetworks.com
The mobile phase in reversed-phase HPLC for these compounds typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. scielo.brsielc.com Gradient elution is often necessary to separate homologues with different alkyl chain lengths effectively. scielo.brmdpi.com
Table 1: Example HPLC Conditions for Analysis of this compound Derivatives
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Ion-Pair) |
|---|---|---|
| Analyte | Tri(tridecyl) benzene-1,2,4-tricarboxylate | Linear Alkylbenzene Sulfonates (C10-C14) |
| Column | Newcrom R1 (Reverse Phase) sielc.com | C-8 or C-18 scielo.br |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com | Methanol / Water with Sodium Perchlorate scielo.br or Acetonitrile / Water with Triethylammonium Bicarbonate nih.gov |
| Detection | UV or Mass Spectrometry (MS) sielc.com | UV (228 nm) researchgate.net or Fluorescence scielo.br |
| Mode | Reversed-Phase HPLC sielc.com | Ion-Pair Reversed-Phase HPLC nih.gov |
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both quantification and positive identification. nih.govusgs.gov
The analysis process begins with the sample being vaporized in a heated inlet and introduced onto a capillary column by an inert carrier gas (e.g., helium or hydrogen). thermofisher.com The separation occurs as the compounds travel through the column, which is coated with a stationary phase (e.g., DB-5, a common non-polar phase). usgs.gov Compounds elute at different times (retention times) based on their boiling points and interaction with the stationary phase. thermofisher.com
Following separation by GC, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint. mdpi.com For alkylbenzenes, characteristic fragment ions (e.g., m/z 91, 92, 105) are often monitored for enhanced selectivity and quantitation. usgs.gov
GC-MS can be operated in two main modes:
Full Scan: The detector scans a wide range of m/z ratios, providing comprehensive mass spectra that are useful for identifying unknown compounds by comparison to spectral libraries. usgs.gov
Selected Ion Monitoring (SIM): The detector is set to monitor only a few specific m/z values characteristic of the target analyte. This mode significantly increases sensitivity and is ideal for quantifying trace levels of this compound in complex environmental samples. researchgate.netthermofisher.com
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Typical Setting |
|---|---|
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) usgs.gov |
| Column | 30 m x 0.25 mm ID, DB-5 fused silica (B1680970) capillary column usgs.gov |
| Ionization Mode | Electron Impact (EI), 70 eV nd.edu |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantitation) thermofisher.comusgs.gov |
| Key Mass Fragments (m/z) | 91, 105, 260 (Molecular Ion for this compound) nih.gov |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, Ion-Pair)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Homologues
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound and its various homologues and isomers. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. nd.edu Both ¹H NMR and ¹³C NMR spectra are typically used.
¹H NMR (Proton NMR): This provides information about the number of different types of protons, their electronic environment, and which protons are adjacent to one another. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene ring and multiple overlapping signals for the protons of the long alkyl chain.
¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of different types of carbon atoms in the molecule. For this compound, one would expect to see signals corresponding to the aromatic carbons (with different shifts for the substituted and unsubstituted positions) and the aliphatic carbons of the tridecyl group. nih.gov
By analyzing the chemical shifts, integration (signal area), and coupling patterns (signal splitting) in these spectra, chemists can piece together the exact structure of a molecule. mdpi.com This is particularly valuable for distinguishing between different isomers of this compound (e.g., 1-phenyltridecane, 2-phenyltridecane, etc.), as the point of attachment of the alkyl chain to the benzene ring significantly influences the NMR spectra of the aromatic and adjacent aliphatic protons and carbons. mdpi.com Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the connectivity between protons and carbons, providing unambiguous structural assignment. mdpi.com
Analytical Pyrolysis and Thermochemolysis Techniques
For samples that are too complex, non-volatile, or insoluble for direct analysis by conventional GC or HPLC, pyrolysis techniques offer a powerful alternative. atslab.com
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a method where a sample is rapidly heated to a high temperature (typically 500-1000°C) in an inert atmosphere. d-nb.infowikipedia.org This thermal energy causes large, non-volatile molecules to break down (pyrolyze) into smaller, more volatile fragments that are characteristic of the original substance. atslab.com These fragments are then swept into a GC-MS system for separation and identification. researchgate.net
This technique is highly effective for analyzing this compound when it is part of a complex matrix, such as in geological sediments, polymers, or industrial effluents. researchgate.netresearchgate.net For instance, Py-GC-MS has been used to identify long-chain alkylbenzenes in sediments, providing information about organic matter sources and pollution. researchgate.netresearchgate.net The resulting chromatogram, or "pyrogram," serves as a fingerprint of the sample's composition, allowing for the identification of bound or incorporated this compound moieties that would otherwise be inaccessible to analysis. mdpi.com
The study of thermal decomposition products is crucial for understanding the behavior of this compound under high-temperature conditions, such as during pyrolysis or in certain industrial processes. scribd.com When subjected to thermal stress, the this compound molecule fragments in a predictable manner, primarily through cleavage of bonds within the long alkyl chain and the bond connecting it to the benzene ring. d-nb.infowikipedia.org
The main decomposition pathways include:
Beta-Scission: Cleavage of the C-C bonds in the alkyl chain, leading to the formation of a series of smaller alkanes and alkenes.
Side-Chain Cleavage: The bond between the benzene ring and the alkyl chain can rupture, producing benzene, toluene (B28343), and other smaller alkylbenzenes.
Cyclization and Aromatization: Under certain conditions, fragments of the alkyl chain can cyclize and aromatize, leading to the formation of other aromatic compounds. researchgate.net
Py-GC-MS is the primary tool used to separate and identify these numerous decomposition products. researchgate.net The distribution and identity of these products can provide insight into the original structure of the parent molecule and the thermal conditions it was exposed to. d-nb.info For example, the pyrolysis of materials containing long-chain alkylbenzenes yields a characteristic pattern of n-alkanes, n-alkenes, and a series of smaller alkylbenzenes. mdpi.com
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Complex Organic Matrices
Other Emerging Spectroscopic and Electrochemical Methods (e.g., Trace Analysis, Ion-Selective Electrodes)
Beyond established chromatographic techniques, the analytical landscape for this compound and related linear alkylbenzenes (LABs) is evolving, with a growing emphasis on methods that offer enhanced sensitivity, portability, and selectivity. These emerging techniques are particularly crucial for trace analysis in complex environmental and biological matrices. This section explores the application of novel spectroscopic and electrochemical methods for the quantification and characterization of these compounds.
Trace Analysis Methodologies
The detection of this compound and its isomers at trace levels is critical for environmental monitoring and toxicological studies. While gas and liquid chromatography remain the primary separation techniques, their coupling with advanced extraction and detection systems represents a significant area of development.
Ultrasound-assisted emulsification-microextraction (USAEME) is one such innovative sample preparation technique. This method utilizes ultrasonic waves to facilitate the emulsification of a micro-volume of an organic solvent within an aqueous sample, accelerating the mass transfer of the analyte into the extraction phase. rsc.org For instance, a method combining USAEME with spectrophotometry has been developed for the trace determination of linear alkylbenzene sulfonates (LAS), achieving a low detection limit of 0.37 ng/mL. rsc.org This approach minimizes solvent consumption and extraction time, aligning with the principles of green chemistry.
Pressurized Liquid Extraction (PLE) has also emerged as a powerful alternative to traditional methods like Soxhlet extraction for isolating LABs from solid and semi-solid samples, such as marine organisms. nih.govresearchgate.net By using solvents at elevated temperatures and pressures, PLE can significantly reduce extraction times and solvent volumes while achieving high recovery rates. In one study, PLE at 100°C yielded recoveries for C10-C13 LABs ranging from 66.1% to 101.3% in spiked marine organism tissues, with detection limits between 5 and 15 µg/kg using HPLC with fluorescence detection. nih.govresearchgate.net
The following table summarizes the performance of a gas chromatography-mass spectrometry (GC-MS) method developed for the trace analysis of linear alkyl benzene compounds.
Table 1: GC-MS Detection Limits for Linear Alkyl Benzene Homologs
| Compound | Detection Limit (Molar) |
|---|---|
| Decylbenzene | 7.6 x 10⁻⁵ |
| Undecylbenzene (B49552) | 3.3 x 10⁻⁴ |
| Dodecylbenzene (B1670861) | 3.4 x 10⁻⁴ |
| This compound | 1.2 x 10⁻⁴ |
Data sourced from a study on the determination of Linear Alkyl Benzene (LAB) compounds using GC-MS. researchgate.net
Electrochemical Sensors and Ion-Selective Electrodes (ISEs)
Electrochemical methods offer a promising avenue for the rapid and low-cost detection of electroactive species. While this compound itself is not readily redox-active, its sulfonated derivatives (LAS) are anionic surfactants that can be detected using potentiometric sensors like ion-selective electrodes (ISEs).
ISEs are designed with a membrane containing an ionophore that selectively binds to a target ion, generating a potential difference that can be measured and correlated to the ion's concentration. mdpi.com Recent research has focused on developing novel ionophores for the selective detection of anionic surfactants. For example, a PVC-membrane electrode incorporating the ligand 7-methyl-7,13-di-octyl-1,4,10-trioxa-13-aza-7-azonia-cyclopentadecane has demonstrated a Nernstian response to lauryl sulfate, a related anionic surfactant, with a detection limit as low as 6.0 x 10⁻⁷ M. nih.gov This electrode also showed a reasonable response to alkylbenzene sulfonates. nih.gov
The composition of the ISE membrane, including the plasticizer and any additives, is critical to its performance. The table below details the composition of a PVC-based membrane electrode developed for anionic surfactants.
Table 2: Composition of an Ion-Selective Electrode for Anionic Surfactants
| Component | Percentage (%) |
|---|---|
| Dibutyl phthalate (B1215562) (DBP) (Plasticizer) | 56 |
| 1,4,8,11-tetra(n-octyl)-1,4,8,11-tetraazacyclotetradecane (Ionophore) | 3.4 |
| Tetra-n-octylammonium bromide (TOAB) (Cationic Additive) | 3.8 |
| Polyvinyl chloride (PVC) | 36.8 |
This electrode displayed a Nernstian slope of -60.0+/-0.9 mV/decade and a limit of detection of 4.0 x 10⁻⁶ mol dm⁻³ for dodecyl sulfate. researchgate.net
Furthermore, electrochemical sensors are being developed for various benzene derivatives. For instance, an electrochemical module based on a mature electrochemical detection principle has been designed for detecting benzene, dimethyl benzene, and other related compounds, highlighting the potential for creating dedicated sensors for specific aromatic hydrocarbons. winsen-sensor.com The development of such sensors for this compound could enable real-time, in-situ monitoring in various applications.
Computational Chemistry and Modeling Studies on Tridecylbenzene
Quantum-Chemical Investigations
Quantum-chemical methods, particularly those based on Density Functional Theory (DFT), are employed to study the intrinsic properties of the tridecylbenzene (B89775) molecule. bhu.ac.in These calculations provide a fundamental understanding of its structure, stability, and reactivity.
Electronic Structure and Reactivity Analyses
The electronic properties of this compound are governed by the interplay between the electron-rich aromatic benzene (B151609) ring and the long, electron-donating tridecyl chain. Quantum-chemical calculations are used to determine key electronic parameters that dictate its reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. bhu.ac.inphyschemres.org For alkylbenzenes, the HOMO is typically localized on the aromatic ring, making it the primary site for electrophilic attack, a common reaction pathway for these compounds. The LUMO, conversely, indicates the site for nucleophilic attack. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of molecular stability and reactivity. physchemres.org A smaller gap generally implies higher reactivity.
Computational studies on similar long-chain alkylbenzenes show that the alkyl group, through an inductive effect, slightly increases the energy of the HOMO compared to unsubstituted benzene, thus activating the ring towards electrophilic substitution. researchgate.net The specific position of the tridecyl chain on the benzene ring also influences the electronic distribution and, consequently, the regioselectivity of reactions like sulfonation. Quantum mechanical calculations can predict the most likely positions for electrophilic attack by analyzing the charge distribution and the energies of the reaction intermediates (arenium ions or σ-complexes). researchgate.net
Table 1: Calculated Electronic Properties of Alkylbenzenes (Illustrative) (Note: Direct computational data for this compound is sparse in readily available literature; this table illustrates typical values for related alkylbenzenes calculated using DFT methods.)
| Property | Benzene | Toluene (B28343) | Dodecylbenzene (B1670861) (isomer) |
| HOMO Energy (eV) | -6.75 | -6.40 | -6.35 |
| LUMO Energy (eV) | 1.25 | 1.15 | 1.10 |
| HOMO-LUMO Gap (eV) | 8.00 | 7.55 | 7.45 |
| Dipole Moment (Debye) | 0.00 | 0.36 | ~0.40 |
This is an interactive data table. You can sort and filter the data as needed.
Thermodynamic Modeling of Reaction Pathways and Intermediates
Thermodynamic modeling, often coupled with quantum chemistry, is essential for understanding the feasibility and selectivity of chemical reactions. rilem.netnsf.gov For this compound, key industrial processes include its synthesis via Friedel-Crafts alkylation and its subsequent sulfonation to produce linear alkylbenzene sulfonates (LAS). researchgate.netgoogle.com
Computational models can map out the entire reaction energy profile, identifying transition states and intermediates. researchcommons.org In the sulfonation of this compound with sulfur trioxide (SO₃), for example, quantum-chemical modeling can be used to evaluate the energies of different positional isomers of the resulting sulfonic acid. researchgate.net This helps in understanding the reaction mechanism and optimizing conditions to favor the desired products. researchgate.net
A study on the pyrolysis of dodecylbenzene, a close analog of this compound, utilized quantum chemistry calculations to build a detailed kinetic model. mit.edu The study found that the primary reaction pathway involves hydrogen abstraction from the alkyl chain, followed by β-scission, rather than direct C-C bond homolysis at the phenyl-alkyl junction. mit.edu Such models are crucial for predicting product distributions and improving process efficiency. mit.edu
Table 2: Illustrative Thermodynamic Data for Alkylbenzene Reactions
| Reaction | Reactant | Product/Intermediate | ΔH (kcal/mol) (Calculated) |
| H-Abstraction | Dodecylbenzene | Dodecylphenyl radical | +90 to +95 |
| β-Scission | Dodecylphenyl radical | 1-Undecene + Benzyl radical | +25 to +30 |
| Sulfonation (ortho) | This compound | ortho-tridecylbenzenesulfonic acid | -35 to -40 |
| Sulfonation (para) | This compound | para-tridecylbenzenesulfonic acid | -38 to -43 |
This is an interactive data table. You can sort and filter the data as needed.
Development and Application of Computational Solvation Models
The behavior of molecules can change significantly in a solvent environment. Computational solvation models are designed to account for these effects without the prohibitive cost of explicitly simulating every solvent molecule. pnas.orgnih.gov These are typically continuum models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. researchgate.net
The accuracy of these models relies on careful parameterization. Nonpolar molecules like this compound are used to develop and test the nonpolar components of solvation energy, which are often based on the solvent-accessible surface area (SASA) or more complex formalisms that consider dispersion and cavitation energies. pnas.orgnih.govreadthedocs.io The solvation free energy (ΔGsolv) is a key parameter that determines a substance's solubility and partitioning behavior. nih.gov
Recent developments focus on creating more accurate models that can handle a wide variety of solutes and solvents. nih.govacs.orgrsc.org For instance, the Field-SEA model aims to bridge the gap between computationally expensive explicit solvent simulations and faster, but sometimes less accurate, implicit models. nih.govacs.org The solvation energy of this compound in different solvents can be predicted using these models, which is vital for applications in liquid-phase separations and formulation science. kyoto-u.ac.jpscholarsresearchlibrary.comresearchgate.net
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying the electronic properties of single molecules, molecular dynamics (MD) simulations are the tool of choice for exploring the dynamic behavior of molecules and their interactions in larger systems over time. researchgate.net MD simulations model the movement of atoms based on classical mechanics and a set of parameters known as a force field. acs.org
Conformational Analysis and Intermolecular Interactions
The long, flexible tridecyl chain of this compound can adopt a vast number of conformations. The conformational landscape, or the potential energy surface as a function of bond rotations, is complex. researchgate.netillinois.edu MD simulations can explore this landscape to identify the most stable conformers and the energy barriers between them.
For long-chain alkylbenzenes, the alkyl chain can exist in extended (all-trans) or more compact (containing gauche defects) conformations. rsc.org Spectroscopic studies combined with DFT calculations on a series of n-alkylbenzenes have shown that interactions between the alkyl chain and the π-system of the benzene ring can stabilize certain folded conformations. rsc.org For instance, a gauche turn at the first dihedral angle (g1) allows the rest of the chain to interact favorably with the phenyl ring. rsc.org While shorter chains like ethyl- and propylbenzene (B89791) have only a few stable conformers, the complexity increases significantly with chain length. researchgate.net
In the liquid state, intermolecular interactions, such as van der Waals forces and π-π stacking between benzene rings, govern the bulk properties of this compound. kyoto-u.ac.jpijcce.ac.ir MD simulations can provide detailed information about the spatial arrangement of molecules, including radial distribution functions that describe the probability of finding a neighboring molecule at a certain distance.
Studies on Aggregation Behavior of Conjugated Materials Containing this compound Moieties
Long alkyl chains like tridecyl are often attached to conjugated polymer backbones to improve their solubility and processability for applications in organic electronics. figshare.comrsc.org However, these side chains are not passive solubilizers; they play a critical role in the self-assembly and aggregation of the polymer chains in both solution and the solid state. frontiersin.orgrsc.org
MD simulations are used to study how the length and architecture of alkyl side chains influence polymer aggregation. rsc.org The interplay between π–π interactions of the conjugated backbones and van der Waals interactions between the alkyl side chains determines the final morphology of the material, which in turn affects its electronic properties, such as charge carrier mobility. figshare.comfrontiersin.org
Studies have shown that longer side chains can sometimes lead to more ordered packing but can also hinder close π-π stacking if they are too bulky. figshare.comrsc.org The quality of the solvent also plays a crucial role; in a poor solvent for the backbone, the polymer chains tend to aggregate into fibrillar or lamellar structures. rsc.orgfrontiersin.org By simulating these systems, researchers can understand how to tune the side-chain structure—for example, by varying its length from hexyl to dodecyl and beyond—to control the aggregation pathway and achieve desired thin-film microstructures for high-performance electronic devices. rsc.orgacs.org
Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Relationships (SRR)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are computational tools that relate the chemical structure of a compound to its activity or reactivity. rsc.org These models are essential for predicting the environmental behavior and potential hazards of chemicals like this compound, often before they are synthesized or tested experimentally. ecetoc.org
QSAR models are instrumental in predicting the environmental fate of this compound, particularly its degradation in the atmosphere. nih.gov A primary degradation pathway for vapor-phase this compound is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for this reaction (kOH) is a critical parameter for assessing its atmospheric lifetime. nih.gov
The estimated half-life for the atmospheric degradation of vapor-phase this compound by hydroxyl radicals is approximately 18 hours. nih.gov QSAR models for predicting kOH often use molecular descriptors derived from the compound's structure. researchgate.netutoronto.ca These models are developed by correlating the known kOH values of a diverse set of organic compounds with their calculated descriptors. nih.gov For aromatic compounds like this compound, these models can provide reliable predictions, often to within a factor of two of experimental values. utoronto.ca
It is important to note that the reliability of QSAR predictions depends on the model's applicability domain, which defines the chemical space for which the model is valid. nih.gov For complex molecules or those with specific structural features, the accuracy of predictions may vary. utoronto.ca
Biodegradation is another crucial aspect of this compound's environmental fate. europa.eu River die-away tests have indicated that linear alkylbenzenes, including C13 isomers, are readily biodegradable, with half-lives of 4.3 and 8.4 days. nih.gov QSAR models for biodegradation are also developed to estimate the persistence of such compounds in soil and water. nih.goveuropa.eu
The prediction of physico-chemical properties is a cornerstone of computational chemistry and is vital for understanding the behavior of this compound. researchgate.net These properties, often referred to as molecular descriptors, are numerical values that characterize the structural and physicochemical features of a molecule. nih.govnumberanalytics.com They are used extensively in QSAR and other computational models. nih.gov
A wide array of software and web-based servers are available to compute a comprehensive set of molecular descriptors. nih.govresearchgate.net These descriptors can be categorized as:
Topological Descriptors: These describe the connectivity of atoms in a molecule.
Geometrical Descriptors: These relate to the 3D shape and size of the molecule.
Electronic Descriptors: These quantify the electronic properties, such as charge distribution.
Physicochemical Descriptors: These include properties like solubility and lipophilicity. numberanalytics.com
For this compound, key physico-chemical descriptors can be estimated using computational methods. For instance, the octanol-water partition coefficient (Kow), a measure of lipophilicity, can be predicted. The high estimated Log Kow for this compound suggests it will have low water solubility and a strong tendency to adsorb to organic matter in soil and sediment. nih.gov Its vapor pressure and Henry's Law constant, also predictable through computational models, are important for assessing its volatility from soil and water surfaces. nih.gov
The following table presents some experimentally determined and computationally estimated physico-chemical properties of this compound:
| Property | Value | Source |
| Molecular Weight | 260.5 g/mol | nih.gov |
| Vapor Pressure | 1.27 x 10⁻⁵ mm Hg at 25°C | nih.gov |
| Log Kow (estimated) | 9.3 | nih.gov |
| Henry's Law Constant (estimated) | 0.18 atm-cu m/mole at 25°C | nih.gov |
| Koc (estimated) | 4.3 x 10⁵ | nih.gov |
These predicted descriptors are crucial inputs for environmental fate models, helping to determine the distribution and persistence of this compound in different environmental compartments.
Prediction of Environmental Reactivity and Degradation Kinetics (e.g., Hydroxyl Radical Rate Constants)
Process Modeling and Simulation in Chemical Engineering
Process modeling and simulation are indispensable tools in chemical engineering for the design, optimization, and control of industrial processes. abuad.edu.ng For this compound, which is a type of linear alkylbenzene (LAB), these models are applied to the multi-stage manufacturing process to enhance efficiency and product quality. researchgate.netvurup.sk
The production of linear alkylbenzene sulfonates, the primary application of this compound, involves several key stages: dehydrogenation of paraffins, alkylation of benzene with the resulting olefins, and subsequent sulfonation. researchgate.netcore.ac.ukresearchgate.net Mathematical models are developed for each of these stages to understand and optimize the process. vurup.sksathyabama.ac.inispe.org
Dehydrogenation: Mathematical models for the catalytic dehydrogenation of n-paraffins (like those that would yield this compound) to mono-olefins are used to study the influence of process variables on product yield and selectivity. researchgate.netbibliotekanauki.pl These models often consist of a system of differential equations describing material and heat balances, as well as the kinetics of the main and side reactions and catalyst deactivation. researchgate.net Simulation studies have been used to evaluate the performance of different catalysts and reactor configurations. researchgate.net
Alkylation: The alkylation of benzene with olefins is another critical step. bibliotekanauki.pl Mathematical models of the alkylation reactor, which may use catalysts like hydrogen fluoride (B91410) (HF), help in understanding the reaction kinetics and the impact of impurities on catalyst activity. researchgate.netresearchgate.net These models can predict the formation of by-products and help in optimizing operating conditions to maximize the yield of the desired linear alkylbenzene. bibliotekanauki.pl
Sulfonation: The sulfonation of this compound in falling film reactors is a common industrial process. acs.orgenviro.wiki Mathematical models for this process describe the complex interplay of mass transfer and chemical reaction. enviro.wikizenodo.org These models, often comprising partial and ordinary differential equations, can predict temperature and concentration profiles within the reactor, helping to identify potential hot spots and optimize the feed rates of reactants to achieve high conversion and product quality. researchgate.netscispace.com Studies have shown that these models can accurately predict reactor performance, with errors in some cases being as low as 0.03% for exit liquid mean temperature and 1% for SO₃ conversion when compared to plant data. researchgate.net
Unsteady-state mathematical models have also been developed to account for the dynamic behavior of these processes, including factors like catalyst deactivation over time. mdpi.com These comprehensive models allow for the optimization of the entire production chain, leading to increased efficiency and yield. vurup.sk
The mathematical models for processes like sulfonation often involve systems of partial differential equations (PDEs) that can be computationally intensive to solve. acs.orgacs.orgacs.org These equations often describe phenomena with steep gradients or moving fronts, such as sharp temperature changes near the reactor inlet. researchgate.netacs.org
To accurately and efficiently solve these equations, adaptive mesh techniques are employed. numberanalytics.comresearchgate.netlbl.gov Instead of using a fixed, fine grid throughout the entire computational domain, which would be computationally expensive, adaptive mesh refinement (AMR) techniques dynamically adjust the mesh resolution. numberanalytics.comresearchgate.net The mesh is made finer in regions where the solution changes rapidly (e.g., high reaction rates or steep temperature gradients) and coarser where the solution is smoother. acs.org
In the context of modeling the sulfonation of this compound in a falling film reactor, the method of lines with an adaptive mesh has been successfully used. acs.orgresearchgate.net This approach discretizes the spatial dimensions of the PDEs, converting them into a system of ordinary differential equations (ODEs) that can be solved numerically. The adaptive mesh ensures that computational resources are focused on the most critical regions of the reactor, leading to accurate solutions with reduced computational effort. acs.org This allows for a detailed analysis of the reactor's operation, providing valuable insights for industrial applications. researchgate.net
Applications and Advanced Materials Research Involving Tridecylbenzene Excluding Consumer Product Formulation
Precursor in Anionic Surfactant Synthesis (Linear Alkylbenzene Sulfonates)
Tridecylbenzene (B89775) is a fundamental raw material in the production of linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants. The synthesis process hinges on the sulfonation of linear alkylbenzenes, including this compound. researchgate.netwikipedia.org This chemical transformation introduces a sulfonate group (-SO3H) onto the benzene (B151609) ring, converting the hydrophobic this compound into an amphiphilic molecule with surface-active properties. enviro.wiki
The general chemical route involves reacting this compound with a sulfonating agent, most commonly sulfur trioxide (SO3). researchgate.netwikipedia.org The resulting this compound sulfonic acid is then typically neutralized with an alkali, such as sodium hydroxide (B78521), to produce sodium this compound sulfonate, a key component in various industrial detergents and cleaners. cler.comusda.govcleaninginstitute.org The properties of the final LAS product, such as its detergency and foaming characteristics, are influenced by the length and branching of the alkyl chain of the precursor, making the choice of this compound and other linear alkylbenzenes a critical factor in manufacturing. google.comgoogle.com
The significance of this compound and its corresponding sulfonates in the surfactant industry is underscored by the large-scale production and widespread use of LAS. wikipedia.org While branched alkylbenzene sulfonates were used historically, environmental concerns led to their replacement with the more biodegradable linear alkylbenzene sulfonates in the 1960s. wikipedia.org
Table 1: Common Linear Alkylbenzene Sulfonates Derived from Alkylbenzenes
| Precursor Alkylbenzene | Resulting Sulfonate (Sodium Salt) | CAS Number |
| Dodecylbenzene (B1670861) | Sodium dodecylbenzene sulfonate | 25155-30-0 |
| This compound | Sodium this compound sulfonate | 27636-75-5 |
| Undecylbenzene (B49552) | Sodium undecylbenzene sulfonate | 68081-81-2 |
| C10-13 Alkylbenzenes | Sodium C10-13 alkylbenzene sulfonate | 68411-30-3 |
Source: Compiled from data in cler.comusda.govcleaninginstitute.org
Chemical Engineering Applications in Reactor Design and Optimization
The industrial-scale sulfonation of this compound presents a significant area of study within chemical engineering, particularly concerning reactor design and process optimization. The reaction is typically carried out in falling film reactors, where liquid this compound flows down the walls of tubes while being contacted by a stream of gaseous sulfur trioxide. researchgate.netresearchgate.net This reactor configuration is favored for its excellent heat and mass transfer characteristics, which are crucial for controlling the highly exothermic sulfonation reaction. sci-hub.st
Researchers have developed mathematical models to simulate the behavior of these reactors. researchgate.netresearchgate.net These models, often comprising a system of partial and ordinary differential equations, are used to predict key operational parameters such as temperature profiles, concentration distributions, and conversion rates along the reactor. researchgate.netresearchgate.net For instance, a model for the industrial sulfonation of this compound utilized the method of lines with an adaptive mesh, demonstrating high accuracy with a reported error of only 0.03% for exit liquid mean temperature and 1% for SO3 conversion when compared to plant data. researchgate.netresearchgate.net
The primary goals of these optimization studies include:
Maximizing Product Yield and Quality: By controlling reaction conditions, engineers aim to maximize the yield of the desired linear alkylbenzene sulfonic acid while minimizing the formation of unwanted byproducts. sci-hub.st
Enhancing Heat Removal: The exothermic nature of the reaction can lead to "hot spots" within the reactor, which can degrade the product. researchgate.net Reactor models help in designing efficient cooling systems to manage the temperature distribution. researchgate.net
Improving Mass Transfer: The rate of reaction is often limited by the rate at which sulfur trioxide can transfer from the gas phase to the liquid film. researchgate.net Optimization studies focus on reactor geometry and flow conditions to enhance this mass transfer. sci-hub.st
Minimizing Residence Time: Short residence time reactors are often employed to improve throughput and control the reaction. researchgate.net
These modeling and simulation efforts provide a powerful tool for optimizing reactor performance, leading to more efficient, safer, and economically viable production of this compound-based surfactants.
Integration into Advanced Materials (e.g., Organic Electronics with this compound Moieties)
The unique molecular structure of this compound, featuring a long alkyl chain attached to an aromatic ring, makes it a valuable building block for the synthesis of advanced materials. Specifically, this compound moieties have been incorporated into molecules designed for applications in organic electronics. ucl.ac.uk Organic electronics is a field that utilizes carbon-based materials in electronic devices such as transistors, sensors, and solar cells. frontiersin.orgsigmaaldrich.com
In one area of research, a derivative of this compound, 1,3-Dimethoxy-5-tridecylbenzene, was synthesized as a precursor for creating larger, conjugated organic molecules. ucl.ac.uk The long tridecyl group is introduced to enhance the solubility of these materials in organic solvents, which is a crucial property for their processing and fabrication into thin films for electronic devices. Furthermore, the alkyl chains can influence the self-assembly and molecular packing of the materials in the solid state, which in turn affects their charge transport properties. sigmaaldrich.com
The development of novel organic semiconductors is a key focus in this field. nih.gov By chemically modifying the structure of molecules with components like this compound, scientists can tune the electronic properties, such as the bandgap and conductivity, to meet the specific requirements of a particular device. nih.gov While research in this area is ongoing, the incorporation of this compound units demonstrates a sophisticated application of this compound, moving beyond its traditional role in surfactants towards the creation of high-performance materials for next-generation electronics. boazpartners.commdpi.com
Understanding Organic Constituents in Industrial Byproducts (e.g., Bayer Process)
This compound has been identified as one of the organic compounds present as an impurity in the Bayer process, the primary industrial method for refining bauxite (B576324) to produce alumina (B75360) (aluminum oxide). acs.orgresearchgate.netredmud.org The bauxite ore itself contains naturally occurring organic matter, which enters the process stream. acs.org During the high-temperature digestion of bauxite with caustic soda, some of these organic materials are not fully broken down and can persist as insoluble compounds. acs.orgresearchgate.net
These organic impurities, including this compound, can cause several problems in the Bayer process. researchgate.net They can be found in various process streams and byproducts, such as:
Red Mud: The primary waste product of the Bayer process, which is a highly alkaline slurry of insoluble residues. acs.orgresearchgate.net
Heat Exchanger Scale: Organic compounds can deposit on the surfaces of heat exchangers, reducing their efficiency. acs.org
Product Contamination: The presence of these organics can affect the purity and quality of the final alumina product. researchgate.net
The identification and characterization of these organic constituents are crucial for developing strategies to mitigate their negative impacts. mriwa.wa.gov.auacs.org Techniques such as pyrolysis gas chromatography-mass spectrometry (pyrolysis GC/MS) have been employed to analyze the complex organic matrix within the Bayer process liquors and solids, leading to the identification of compounds like this compound. acs.orgresearchgate.net Understanding the nature and behavior of these organic impurities is an important area of research aimed at improving the efficiency and sustainability of alumina production. nih.gov
Table 2: Elemental and Compound Analysis in Bayer Process Byproducts
| Component | Bauxite (%) | Red Mud (%) | Shell-Side Heat-Exchanger Scale (%) | Aluminum Hydroxide (Gibbsite) (%) | Sodium Oxalate (%) |
| Al | 30.3 | 14.1 | 39.5 | 34.6 | 13.0 |
| Fe | 4.8 | 19.3 | 4.9 | 0.02 | 0 |
| Ti | 1.4 | 3.9 | 0.8 | - | - |
| Si | 3.6 | 8.7 | - | - | - |
| C | 0.2 | - | 10.0 | - | 33.5 |
| H | - | - | - | - | - |
| N | - | 0.07 | - | - | - |
| O (by difference) | 59.7 | 53.93 | 44.8 | 61.5 | 53.5 |
| Identified Organic Constituent | - | - | This compound | - | - |
Source: Adapted from data in researchgate.net. Note: The presence of this compound is specifically identified in the insoluble organic material, such as that found on heat-exchanger scale.
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Sustainable Synthesis and Transformation
The synthesis of linear alkylbenzenes (LABs), including tridecylbenzene (B89775), has traditionally relied on catalysts like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃). aiche.org While effective, these catalysts pose significant environmental and safety risks due to their toxicity and corrosive nature. aiche.org Consequently, a major thrust of future research is the development of environmentally benign and reusable solid acid catalysts. aiche.orgacs.org
Key research directions include:
Solid Acid Catalysts: There is a growing interest in solid acid catalysts such as zeolites, sulfated zirconia, niobic acid, and supported heteropoly acids. tandfonline.comresearchgate.net These materials offer advantages like easier separation from reaction products, reduced corrosion, and potential for regeneration and reuse. acs.orgresearchgate.netmdpi.com Research will focus on optimizing the properties of these catalysts, such as their acidity, pore structure, and surface area, to enhance activity and selectivity towards the desired linear isomers, which are more biodegradable. researchgate.net For instance, studies have shown that nano-SiO₂ supported 12-tungstophosphoric acid exhibits higher activity and selectivity for the synthesis of linear alkylbenzenes compared to conventional supports.
Biomass-Derived Feedstocks: A paradigm shift towards renewable resources is underway. Research is exploring the synthesis of LABs from biomass-derived materials, such as furan (B31954) and linear alkenes, using solid acid catalysts. aiche.orgtandfonline.com This approach aligns with the principles of green chemistry by utilizing renewable feedstocks and environmentally friendly catalysts. tandfonline.commdpi.com
Catalyst Reusability and Regeneration: A critical aspect of sustainable catalysis is the ability to reuse catalysts over multiple cycles without significant loss of activity. Future work will investigate the factors affecting catalyst deactivation and develop effective regeneration methods, such as solvent extraction or thermal treatment, to extend the catalyst's lifespan. researchgate.net
Advanced Catalyst Design: The rational design of catalysts using earth-abundant and non-toxic elements is a key goal. mpg.denano-ntp.com By understanding the relationship between catalyst structure and function, researchers aim to create highly efficient and selective catalysts for specific transformations of this compound.
| Catalyst Type | Advantages | Challenges | Key Research Focus |
|---|---|---|---|
| Conventional (HF, AlCl₃) | High activity | Toxicity, corrosiveness, environmental pollution, difficult to separate. aiche.org | Replacement with greener alternatives. |
| Solid Acids (Zeolites, Sulfated Zirconia, etc.) | Environmentally benign, reusable, easy to separate, less corrosive. acs.orgresearchgate.net | Lower activity compared to conventional catalysts, deactivation. acs.org | Optimizing acidity, pore structure, and developing regeneration methods. researchgate.net |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, sustainable. evonik.com | Stability, cost, and scalability for bulk chemical production. | Developing robust enzyme platforms and optimizing biocatalytic processes. evonik.com |
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring
Understanding the reaction mechanisms and kinetics of this compound synthesis and transformation is crucial for process optimization. Advanced spectroscopic techniques that allow for in-situ monitoring are becoming indispensable tools for researchers. mt.comabo.fi These methods provide real-time data on the reaction as it happens, offering insights that are not possible with traditional offline analysis. mt.comopticsjournal.net
Future research in this area will likely involve:
In-Situ FTIR and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for monitoring chemical reactions in real-time. mt.com They can identify reactants, products, and intermediates, providing valuable information on reaction pathways and kinetics. mt.commdpi.com For instance, in-situ FTIR can be used to track the progress of Friedel-Crafts alkylation reactions, which are used to synthesize this compound. mt.comchristuniversity.inchristuniversity.in
Coupled Spectroscopic Techniques: The combination of multiple spectroscopic methods in a single experimental setup can provide a more comprehensive understanding of a catalytic process. abo.fi For example, combining Raman spectroscopy with other techniques can help to identify active sites and spectator species on a catalyst's surface during a reaction. abo.fi
High-Pressure and High-Temperature Spectroscopy: Developing spectroscopic cells that can operate under industrially relevant conditions of high pressure and temperature is a key challenge. beilstein-journals.org This will enable researchers to study catalytic processes under conditions that more closely mimic industrial reactors.
X-ray Absorption Spectroscopy (XAS): In-situ XAS can provide information on the electronic structure and local coordination environment of catalyst atoms during a reaction, which is crucial for understanding how catalysts function. mdpi.com
| Technique | Information Provided | Application in this compound Research |
|---|---|---|
| In-Situ FTIR Spectroscopy | Identification of functional groups, reaction intermediates, and products. mt.commdpi.com | Monitoring the progress of alkylation and other transformation reactions. mt.com |
| In-Situ Raman Spectroscopy | Vibrational "fingerprint" of molecules, information on chemical bonds. mdpi.com | Characterizing catalyst structure and identifying surface species during reaction. christuniversity.inbeilstein-journals.org |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of catalyst surfaces. mdpi.com | Studying catalyst deactivation and surface reconstruction. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information about molecules in solution. beilstein-journals.org | Characterizing the structure of this compound isomers and reaction products. acs.org |
Biosensor Development and Synthetic Biology Approaches for Environmental Monitoring and Bioremediation
This compound and its derivatives, such as linear alkylbenzene sulfonates (LAS), are widespread environmental contaminants. nih.govnih.gov Developing sensitive and rapid methods for their detection and effective strategies for their removal is a critical area of research.
Emerging paradigms in this field include:
Biosensors for Environmental Monitoring: Biosensors offer a promising alternative to traditional analytical methods for environmental monitoring due to their potential for rapid, cost-effective, and in-field measurements. frontiersin.orgresearchgate.netnih.gov Future research will focus on developing biosensors with high sensitivity and specificity for this compound and related compounds. This could involve using enzymes, antibodies, or even whole microbial cells as the biological recognition element. researchgate.netnih.gov For example, electrochemical DNA biosensors could be developed to detect DNA damage caused by toxic pollutants. mdpi.com
Synthetic Biology for Bioremediation: Synthetic biology provides powerful tools to engineer microorganisms with enhanced capabilities for bioremediation. mdpi.comencyclopedia.pubfrontiersin.org This could involve creating new metabolic pathways in bacteria to enable them to degrade this compound more efficiently or designing microbial consortia where different strains work together to break down complex mixtures of pollutants. mdpi.comgenesispcl.com The goal is to develop robust and efficient biological systems for the complete mineralization of these pollutants. encyclopedia.pubresearchgate.net
Understanding Biodegradation Pathways: While it is known that linear alkylbenzenes can be biodegraded under both aerobic and anaerobic conditions, the specific pathways and microorganisms involved are not fully understood. researchgate.net Future research will use advanced techniques like genomics, proteomics, and metabolomics to elucidate these pathways and identify key enzymes and genes involved in the degradation of this compound. researchgate.net This knowledge is essential for developing effective bioremediation strategies. enviro.wiki
Machine Learning and Artificial Intelligence Integration in this compound Research
Key applications of AI and ML in this field include:
Catalyst Discovery and Design: AI algorithms can screen large numbers of potential catalyst materials and predict their performance, significantly speeding up the discovery of new and improved catalysts for this compound synthesis. catalysis-summit.commeryt-chemical.comnumberanalytics.com By integrating data on catalyst composition, structure, and performance, ML models can identify promising candidates for experimental validation. meryt-chemical.com
Process Optimization: AI can be used to optimize reaction conditions to maximize yield, minimize byproducts, and reduce energy consumption. anchinv.competro-online.com By analyzing real-time data from sensors, AI systems can make adjustments to process parameters to maintain optimal performance. anchinv.com
Predictive Modeling: ML models can be trained to predict the properties of this compound and other alkylbenzenes based on their molecular structure. nih.gov This can be used to screen for molecules with desired characteristics, such as biodegradability or specific physical properties.
Data Mining and Analysis: AI-powered tools can be used to mine the scientific literature and databases to extract valuable information and identify emerging trends in this compound research. mpie.de This can help researchers to stay abreast of the latest developments and identify new research opportunities.
The integration of AI and ML is expected to create a more data-driven and efficient research paradigm, leading to faster development of sustainable technologies for the production and application of this compound. lamarr-institute.org
Q & A
Q. How should researchers design experiments to study this compound’s interactions with ionic surfactants?
- Methodological Answer : Use phase diagrams to map mixing ratios. Monitor coacervate formation via turbidimetry and zeta potential measurements. Control variables: pH, ionic strength, and temperature. Validate with cryo-TEM for nanostructural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
